N-(pyridin-4-ylmethyl)cyclooctanamine
Description
N-(Pyridin-4-ylmethyl)cyclooctanamine is a bicyclic organic compound comprising a cyclooctane ring (8-membered aliphatic ring) substituted with an amine group linked to a pyridin-4-ylmethyl moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting proteins or enzymes where flexibility and aromatic interactions are critical.
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclooctanamine |
InChI |
InChI=1S/C14H22N2/c1-2-4-6-14(7-5-3-1)16-12-13-8-10-15-11-9-13/h8-11,14,16H,1-7,12H2 |
InChI Key |
SJTRSHUEQIZNGE-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NCC2=CC=NC=C2 |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Ring Size Variations
The compound’s key structural differentiators are its 8-membered cyclooctane core and the pyridin-4-ylmethyl substituent. Comparisons with similar compounds highlight the following:
Table 1: Structural and Functional Comparison
Key Observations:
Ring Size and Flexibility :
- The 8-membered cyclooctane in the target compound allows greater conformational flexibility compared to smaller rings (e.g., 5-membered cyclopentyl in or 6-membered piperidine in ). This flexibility may enhance binding to less-constrained biological targets but could reduce metabolic stability.
- Smaller rings (e.g., piperidine in Motesanib) are more rigid, favoring defined binding poses in enzyme active sites .
- However, Motesanib’s additional carboxamide group increases polarity, likely improving aqueous solubility compared to the target compound’s nonpolar cyclooctane . Patent compounds feature quinoline cores with electron-withdrawing groups (cyano, chloro), which may enhance binding affinity to kinases but reduce bioavailability due to increased molecular weight (>500 Da).
Physicochemical and Pharmacological Implications
Solubility and logP :
- The cyclooctane ring in the target compound is highly lipophilic, likely resulting in a higher logP than Motesanib (logP ~3.5 estimated for Motesanib’s free base ). This could limit solubility but improve membrane permeability.
- The pyrimidine derivative incorporates polar hydroxyl and amide groups, reducing logP and enhancing crystallinity via hydrogen bonding (N–H⋯O and O–H⋯N interactions).
- Biological Activity: Motesanib’s antiangiogenic activity is attributed to its pyridin-4-ylmethylamino group interacting with VEGF receptors . The target compound’s lack of a carboxamide moiety may shift its selectivity toward other targets, such as GPCRs or ion channels. Quinoline derivatives in highlight the importance of heteroaromatic cores for kinase inhibition, suggesting that replacing cyclooctane with a planar quinoline system could modulate activity.
Crystallographic and Conformational Analysis
- The pyrimidine derivative demonstrates how hydrogen bonding (N–H⋯O and O–H⋯N) stabilizes crystal packing. For the target compound, the amine group could form similar interactions, but the larger cyclooctane may adopt multiple conformers (e.g., chair, boat), complicating crystallization.
- The Cambridge Structural Database (CSD) is a critical resource for comparing bond lengths and angles. For example, the pyridin-4-ylmethyl group’s C–N bond length (~1.47 Å, typical for amines) and pyridine ring planarity can be cross-referenced with CSD entries.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
